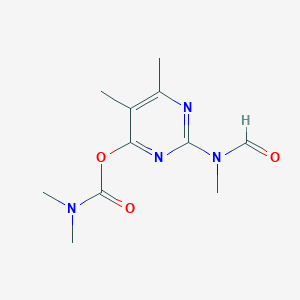

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

描述

属性

IUPAC Name |

[2-[formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-7-8(2)12-10(15(5)6-16)13-9(7)18-11(17)14(3)4/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEAMEURJBBCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949944 | |

| Record name | 2-[Formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27218-04-8 | |

| Record name | Pirimicarb II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027218048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyl-formamido-pirimicarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYL FORMAMIDO PIRICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0I942DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester, commonly referred to as Pirimicarb , is a carbamate compound with notable biological activity. Its chemical formula is and it has a molecular weight of 252.2697 g/mol. This compound is primarily recognized for its use as an insecticide and acaricide, exhibiting properties that influence various biological systems.

Pirimicarb acts primarily as an anticholinesterase agent , inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The parasympathomimetic effects manifest in various physiological responses, including increased glandular secretions and muscle contractions.

Toxicological Profile

Pirimicarb has been studied extensively for its toxicological effects on both target pests and non-target organisms. The compound exhibits low acute toxicity in mammals, with an oral LD50 greater than 2000 mg/kg in rats, indicating a relatively safe profile when used according to guidelines. However, chronic exposure has been linked to reproductive toxicity, particularly affecting spermatogenesis and oogenesis in laboratory animals .

Enzymatic Effects

Research indicates that Pirimicarb can induce the activity of several liver enzymes, including:

- Cytochrome P450 enzymes

- Glucuronyl transferases

- Aniline hydroxylase

These enzymes play crucial roles in the metabolism of various compounds, suggesting that Pirimicarb may influence metabolic pathways beyond its immediate anticholinesterase effects .

Study 1: Cholinesterase Inhibition

A study conducted on female cats demonstrated the time course of cholinesterase depression following acute Pirimicarb poisoning. The results indicated significant inhibition of plasma cholinesterase activity within one hour post-administration at a dose of 20 mg/kg. This finding underscores the rapid action of Pirimicarb and its potential impact on nervous system function .

Study 2: Reproductive Toxicity

In a chronic toxicity study involving Wistar rats, exposure to varying doses of Pirimicarb (up to 1000 mg/kg) resulted in significant histopathological changes in reproductive organs. Notably, males exhibited testicular atrophy and reduced sperm counts, while females showed alterations in ovarian structures. These findings highlight the need for careful consideration of Pirimicarb's use in environments where non-target species may be affected .

Study 3: Metabolic Pathways

Research into the metabolic pathways of Pirimicarb revealed that it undergoes extensive biotransformation in mammals. Key metabolites identified include:

- 5-Hydroxycarbendazim

- Methyl(5-hydroxy-6-oxo-6H-benzimidazol-2-yl)carbamate

These metabolites are formed through oxidation and conjugation processes, indicating that the metabolic fate of Pirimicarb can significantly influence its biological activity and toxicity profiles .

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C11H16N4O3 | - |

| Molecular Weight | 252.2697 | g/mol |

| Log P (octanol/water) | 0.746 | - |

| Melting Point | 353.52 ± 0.20 | K |

| Solubility (Water) | Low | - |

Summary of Toxicological Studies

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | >2000 | Low acute toxicity |

| Chronic Toxicity | Wistar Rats | 1000 | Testicular atrophy, reduced sperm count |

| Enzyme Activity | Various Animals | Variable | Induction of cytochrome P450 enzymes |

科学研究应用

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester, also known as Desmethyl-formamido-pirimicarb, is a chemical compound with the molecular formula and a molecular weight of 252.27 g/mol . It is a metabolite of the insecticide Pirimicarb .

Chemical Properties and Structure

The compound is also known under several other names, including 2-[Formyl(methyl)amino]-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate and Pirimicarb II . Its chemical structure can be represented in both 2D and 3D formats .

Synonyms

- 2-[Formyl(methyl)amino]-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate

- 2-[Formyl(methyl)amino]-5,6-dimethyl-4-pyrimidinyl-dimethylcarbamat

- This compound

- Carbamic acid, N,N-dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

- Diméthylcarbamate de 2-[formyl(méthyl)amino]-5,6-diméthyl-4-pyrimidinyle

- Pirimicarb II

- 5,6-Dimethyl-2-(N-formylmethylamino)-4-pyrimidinyl dimethylcarbamate

- Desmethyl formamido piricarb

Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do provide some context:

- Metabolite of Pirimicarb: This compound is a known metabolite of Pirimicarb, an insecticide . This suggests its relevance in studies related to the environmental fate and toxicology of Pirimicarb.

Potential Research Areas

Based on the information available, potential research areas involving this compound could include:

- Environmental Chemistry: Studying its presence and behavior in the environment as a result of Pirimicarb degradation.

- Toxicology: Investigating its toxicity and impact on non-target organisms.

- Metabolic Pathways: Further elucidating the metabolic pathways of Pirimicarb in various organisms.

- Analytical Chemistry: Developing methods for its detection and quantification in environmental samples and biological matrices.

相似化合物的比较

Chemical Identity :

- IUPAC Name: Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

- Synonyms: Pirimicarb II, 2-[Formyl(methyl)amino]-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate .

- CAS Registry Number : 27218-04-8 .

- Molecular Formula : C₁₁H₁₆N₄O₃ .

- Molecular Weight: 252.27 g/mol (Note: erroneously lists 191.020 g/mol, likely a transcription error).

Structural Features: The compound features a pyrimidinyl core substituted with a formylmethylamino group at position 2 and methyl groups at positions 5 and 4. The carbamate ester group (dimethylcarbamate) is attached at position 4 .

Physicochemical Properties :

- Melting Point (Tfus) : 353.52 K (80.37°C) .

- logP (Octanol-Water Partition Coefficient): 0.746, indicating moderate lipophilicity .

Applications and Significance :

This compound is primarily recognized as a degradation product of the carbamate insecticide Pirimicarb (C₁₁H₁₈N₄O₂, CAS 23103-98-2) . Electrochemical oxidation of Pirimicarb using PEDOT:PSS/AuNPs-modified electrodes produces this metabolite, as confirmed by mass spectrometry .

Structural Analogues

Pirimicarb (Parent Compound)

- Formula : C₁₁H₁₈N₄O₂ .

- Key Structural Difference: Pirimicarb has a dimethylamino group (-N(CH₃)₂) at position 2 of the pyrimidinyl ring, whereas Pirimicarb II replaces this with a formylmethylamino group (-NHCH₂CHO) .

- Molecular Weight : 238.33 g/mol , lighter than Pirimicarb II due to the absence of the formyl group.

- Applications : Widely used as a selective aphicide .

Formparanate

- Formula : C₁₂H₁₆N₄O₂ .

- Structural Features: Contains a dimethylaminomethyleneimino group (-N=C(N(CH₃)₂)) on a substituted phenyl ring instead of a pyrimidinyl core .

- Key Difference : The aromatic system (phenyl vs. pyrimidinyl) and substituent groups result in distinct biological activity and environmental persistence.

Physicochemical Comparison

Interpretation :

- The formyl group in Pirimicarb II increases molecular weight and may alter degradation pathways compared to Pirimicarb .

Degradation and Environmental Impact

准备方法

Carbamate Ester Formation

The carbamate ester group (dimethyl carbamate) is typically introduced by reacting the corresponding pyrimidin-4-ol intermediate with dimethylcarbamoyl chloride or dimethylcarbamate reagents under controlled conditions.

- Reaction: Pyrimidin-4-ol + Dimethylcarbamoyl chloride → Carbamic acid, dimethyl ester derivative

- Conditions: Usually conducted in anhydrous organic solvents (e.g., dichloromethane, acetone) with a base such as triethylamine to neutralize HCl byproduct.

- Temperature: Typically 0–25°C to avoid decomposition.

This step yields the 4-pyrimidinyl dimethylcarbamate ester intermediate, which is a key precursor for further functionalization.

Introduction of the 2-(Formylmethylamino) Group

The 2-position amino substituent bearing a formylmethyl group is introduced by formylation of the corresponding 2-amino pyrimidinyl carbamate intermediate.

- Reaction: 2-Amino-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate + Formylating agent (e.g., formic acid derivatives, formamide, or formyl chloride) → 2-(Formylmethylamino) derivative

- Conditions: Mild acidic or neutral conditions to prevent hydrolysis of carbamate.

- Notes: The formyl group is an aldehyde functionality, sensitive to oxidation and polymerization, thus reaction conditions must be optimized to maintain stability.

Alternatively, the formylmethylamino substituent may be introduced via reductive amination or formylation of a methylamino precursor on the pyrimidine ring.

Purification and Isolation

The final compound is isolated by standard organic purification techniques:

- Chromatography: Silica gel column chromatography is commonly used to separate the target compound from impurities and byproducts.

- Crystallization: Recrystallization from suitable solvents (e.g., ethanol, acetone) to obtain pure crystalline material.

- Stability: The compound is stable under ambient conditions but decomposes upon prolonged boiling with acids or alkalis, yielding 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine and dimethylamine.

Summary Table of Preparation Steps

| Step | Reactants / Intermediates | Reaction Type | Conditions | Notes |

|---|---|---|---|---|

| 1 | 5,6-Dimethyl-4-pyrimidin-ol + Dimethylcarbamoyl chloride | Carbamate ester formation | Anhydrous solvent, base, 0–25°C | Forms 4-pyrimidinyl dimethylcarbamate |

| 2 | 2-Amino-pyrimidinyl carbamate + Formylating agent | Formylation / Reductive amination | Mild acidic/neutral, controlled temperature | Introduces 2-(formylmethylamino) group |

| 3 | Crude product | Purification | Silica gel chromatography, recrystallization | Ensures >95% purity |

Research Findings and Considerations

- The compound is a known metabolite and environmental transformation product of pirimicarb, indicating that it can also form via biotransformation pathways.

- Stability studies show that the carbamate ester is stable up to moderate temperatures (around 37°C) for extended periods but sensitive to hydrolysis under extreme pH.

- The presence of both aldehyde and amine functionalities in the formylmethylamino group requires careful reaction monitoring to avoid side reactions such as polymerization or decomposition.

- Purity levels of 95–98% are achievable using chromatographic purification, essential for analytical and agrochemical applications.

常见问题

Basic: What analytical methods are recommended for detecting Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester in environmental samples?

Answer:

Electrochemical sensors, such as PEDOT:PSS/AuNPs-modified electrodes, are highly effective for detecting this compound. Linear Sweep Voltammetry (LSV) at a scan rate of 20 mV s⁻¹ in acetate buffer (pH 5) provides sensitive quantification, with detection limits validated via triplicate analytical curves. Mass spectrometry (MS) is used for confirmation, identifying distinct fragmentation patterns (e.g., m/z shifts corresponding to structural modifications) .

Advanced: How does the electrochemical degradation of pirimicarb lead to the formation of this compound?

Answer:

Electrochemical oxidation of pirimicarb via modified electrodes induces cleavage of the dimethylamino group and subsequent formylation, yielding the target ester. Chromatographic separation (e.g., HPLC) coupled with MS analysis confirms the degradation pathway, showing a retention time shift and diagnostic ions (e.g., m/z 244.32 for deuterated analogues) .

Basic: What is the structural relationship between pirimicarb and its degradation product?

Answer:

The degradation product retains the pyrimidinyl ester backbone of pirimicarb but substitutes the dimethylamino group at the 2-position with a formylmethylamino moiety. This structural change is confirmed via comparative MS fragmentation and chromatographic retention time analysis .

Advanced: What experimental approaches can elucidate the degradation kinetics of pirimicarb under varying environmental conditions?

Answer:

Controlled kinetic studies using electrochemical cells with adjustable pH (e.g., acetate buffers), temperature gradients, and electrode potentials are critical. Real-time monitoring via HPLC-MS/MS tracks intermediate formation rates, while Arrhenius plots quantify activation energy for degradation steps .

Basic: How can mass spectrometry differentiate this compound from pirimicarb?

Answer:

MS fragmentation patterns reveal distinct mass shifts: pirimicarb ([M+H]+ at m/z 239.2) shows loss of dimethylamine (45 Da), whereas the degradation product exhibits formylmethylamino-related ions (e.g., m/z 72 for formylmethylamine). Deuterated analogues (e.g., pirimicarb-d6) further aid identification via isotopic shifts .

Advanced: What are the challenges in quantifying this compound in complex matrices like soil or biological samples?

Answer:

Matrix interference necessitates dual-column HPLC validation and solid-phase extraction (SPE) for purification. Method optimization includes spike-and-recovery tests at varying concentrations (e.g., 0.1–10 ppm) and cross-validation with voltammetric sensors to ensure accuracy .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While direct toxicity data for this ester are limited, protocols for its parent compound (pirimicarb) should be followed: use splash-proof goggles, nitrile gloves, and fume hoods. Avoid contact lenses; emergency showers/eyewash stations must be accessible .

Advanced: How do environmental factors like pH influence the stability of this compound?

Answer:

Accelerated stability studies in pH-adjusted buffers (3–9) reveal hydrolysis rates via LC-MS/MS. For example, acidic conditions (pH <5) promote ester bond cleavage, while alkaline conditions (pH >8) favor formyl group degradation. Data are modeled using first-order kinetics .

Basic: What regulatory implications arise from detecting this compound in environmental monitoring?

Answer:

Its presence indicates pirimicarb degradation, necessitating updated ecotoxicological risk assessments. Regulatory frameworks (e.g., EPA) may require expanded analyte lists for pesticide monitoring programs, validated via EPA Method 1699 .

Advanced: Can computational modeling predict the environmental persistence of this compound?

Answer:

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for hydrolysis-prone sites (e.g., ester bonds). Molecular dynamics simulations under varied pH/temperature conditions predict half-lives, corroborated by experimental LC-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。